molecular formula C26H24OP2 B3334597 1,2-Bis(diphenylphosphino)ethane monooxide CAS No. 984-43-0

1,2-Bis(diphenylphosphino)ethane monooxide

Cat. No.: B3334597
CAS No.: 984-43-0
M. Wt: 414.4 g/mol
InChI Key: JCAUAUKUBUBNSB-UHFFFAOYSA-N
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Description

Contextualization within Phosphine (B1218219) and Phosphine Oxide Ligand Chemistry

Phosphine ligands (PR₃) are a cornerstone of organometallic chemistry and homogeneous catalysis. numberanalytics.comtaylorandfrancis.com Characterized by a phosphorus atom with a lone pair of electrons, they act as soft Lewis bases, forming stable complexes with a wide range of transition metals. numberanalytics.com Their utility stems from the ability to systematically tune the steric and electronic properties of the metal center by modifying the substituents (R groups) on the phosphorus atom. numberanalytics.comlibretexts.org Phosphines are primarily σ-donors, donating their lone pair to the metal, but they also exhibit π-acceptor capabilities by accepting electron density from the metal into their P-C σ* anti-bonding orbitals. wikipedia.org

In contrast, phosphine oxides (R₃P=O) are hard Lewis bases that coordinate to metal centers almost exclusively through the oxygen atom. wikipedia.org They are generally considered weaker ligands than their phosphine counterparts and are often found in complexes with hard metal centers. wikipedia.org

1,2-Bis(diphenylphosphino)ethane (B154495) monooxide (dppmo) exists as a hybrid of these two functionalities. wikipedia.org It is classified as a hemilabile ligand, meaning it contains both a strong (phosphine) and a weak (phosphine oxide) donor group. This duality allows the phosphine oxide end to dissociate from the metal center, creating a vacant coordination site for a substrate to bind during a catalytic cycle, while the phosphine end remains firmly attached, stabilizing the complex. This behavior is central to its applications in catalysis. wikipedia.org

Historical Development and Evolution of Related Ligand Systems

The journey of phosphine ligands in organometallic chemistry began in the early 20th century, with the first phosphine complexes being reported in 1870. wikipedia.org However, their widespread application and significance were not fully realized until the mid-20th century, particularly with the advent of homogeneous catalysis. numberanalytics.com A landmark achievement was the development of Wilkinson's catalyst, RhCl(PPh₃)₃, in the 1960s, which demonstrated the profound impact of phosphine ligands on catalytic processes like hydrogenation. numberanalytics.com

The development of bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe), represented a major advancement. nih.gov Synthesized by the alkylation of sodium diphenylphosphide with 1,2-dichloroethane, dppe forms highly stable five-membered chelate rings with metal centers, an effect driven by a favorable entropic advantage over monodentate ligands. wikipedia.orgnih.govchemeurope.com This chelation enhances the stability of metal complexes used in a variety of catalytic reactions, including cross-coupling and hydrogenation. commonorganicchemistry.com

The evolution from symmetric diphosphines like dppe led to the exploration of their oxidized derivatives. The selective mono-oxidation of dppe to yield dppmo was a crucial step. While non-selective oxidation using agents like hydrogen peroxide often results in a mixture of the starting material, the monooxide, and the dioxide, more controlled methods have been developed. chemeurope.com One effective route involves the reaction of dppe with benzyl (B1604629) bromide, followed by alkaline hydrolysis to selectively produce the monooxide. wikipedia.org This synthetic capability allowed researchers to access a new class of unsymmetrical, hemilabile ligands, opening up new avenues in catalyst design and coordination chemistry. wikipedia.org

Unique Structural and Electronic Features of the Monooxide Functionality

The defining feature of 1,2-bis(diphenylphosphino)ethane monooxide is its bifunctional nature, housing both a soft phosphine donor [P(C₆H₅)₂] and a hard phosphine oxide donor [P(O)(C₆H₅)₂] linked by an ethane (B1197151) backbone. evitachem.com This combination imparts unique structural and electronic characteristics that govern its coordination behavior.

Structural Features:

Coordination Modes: Dppmo can act as a bidentate ligand, coordinating to a metal center through both the phosphorus and oxygen atoms to form a chelate ring. evitachem.comnih.gov In this P,O-chelation mode, the geometry around the phosphorus atoms remains tetrahedral. wikipedia.org The P-O bond length in the phosphine oxide group typically elongates slightly upon coordination to a metal, consistent with the stabilization of the ionic P⁺-O⁻ resonance structure. wikipedia.org

Hemilability: The key structural dynamic is its hemilability. The M-O bond of the phosphine oxide is generally weaker and more labile than the M-P bond of the phosphine. This allows for reversible dissociation of the oxygen atom, which can open up a coordination site on the metal for catalysis. wikipedia.org

Bridging Ligand: Like its parent dppe, dppmo can also act as a bridging ligand between two metal centers.

Electronic Features:

Donor Properties: The molecule presents a stark electronic contrast. The trivalent phosphine center is an electron-rich, soft σ-donor and a modest π-acceptor. libretexts.orgwikipedia.org Conversely, the pentavalent phosphine oxide center is a hard, oxygen-based σ-donor with negligible π-acceptor character. wikipedia.org

Electronic Asymmetry: This electronic asymmetry distinguishes it from symmetric ligands like dppe. Unsymmetric ligands have been shown to enhance the reactivity and selectivity of transition-metal catalysts in reactions such as hydroformylation. nih.gov The different electronic demands of the two donor sites in dppmo can influence the electron density at the metal center and, consequently, its catalytic activity.

A summary of the properties of dppmo and its parent compound dppe is presented below.

PropertyThis compound (dppmo)1,2-Bis(diphenylphosphino)ethane (dppe)
Chemical Formula C₂₆H₂₄OP₂ strem.comC₂₆H₂₄P₂ wikipedia.org
Molar Mass 414.42 g/mol strem.com398.42 g/mol wikipedia.org
CAS Number 984-43-0 strem.com1663-45-2 wikipedia.org
Appearance SolidWhite solid wikipedia.orgcommonorganicchemistry.com
Key Functional Groups Diphenylphosphine, Diphenylphosphine oxide2 x Diphenylphosphine
Ligand Type Hemilabile, Bidentate (P,O-donor) wikipedia.orgBidentate (P,P-donor) wikipedia.org

Overview of Research Trajectories in Organophosphorus Chemistry

Organophosphorus chemistry is a vast and continuously expanding field of organic chemistry with profound implications across various scientific disciplines, including medicinal, agricultural, and industrial chemistry. longdom.org The versatility of organophosphorus compounds stems from phosphorus's variable oxidation states, multivalency, and strong metal-binding properties. longdom.org

Current research in this area follows several key trajectories:

Catalysis: A major focus remains on the design and synthesis of novel phosphine ligands for homogeneous catalysis. longdom.orgtcichemicals.com Research is geared towards developing more efficient, selective, and environmentally benign catalysts for reactions like Suzuki-Miyaura, Heck, and Sonogashira cross-couplings, as well as asymmetric hydrogenation. numberanalytics.comresearchgate.net The development of P-chirogenic ligands and ligands with unique steric and electronic properties is an active area of investigation. tcichemicals.com

New Synthetic Methods: Chemists are continuously working to create innovative and cost-effective synthetic routes to valuable organophosphorus compounds. longdom.org This includes exploring new reaction pathways, such as radical difunctionalization of simple building blocks and multi-component reactions, to improve efficiency and sustainability. nih.govevitachem.com

Materials Science: Organophosphorus compounds are integral to the development of new materials. Their inherent properties are exploited in the creation of functional polymers, flame retardants, and ionic liquids. mdpi.com

Bio-organophosphorus Chemistry: While distinct from industrial applications, research into the role of organophosphorus compounds in biological systems, such as in the structure of DNA and in energy transfer processes, continues to be a fundamental area of study. longdom.org There is also significant research into the environmental impact and detection of organophosphorus pesticides. nih.govnih.gov

The exploration of ligands like this compound fits squarely within the trajectory of advanced catalyst development, where fine-tuning ligand architecture is paramount to achieving unprecedented control over chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphorylethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP2/c27-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAUAUKUBUBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2 Bis Diphenylphosphino Ethane Monooxide

Precursor Chemistry and Starting Materials for Monoxidation

The primary precursor for the synthesis of 1,2-Bis(diphenylphosphino)ethane (B154495) monooxide is its non-oxidized parent compound, 1,2-Bis(diphenylphosphino)ethane, commonly known as dppe. commonorganicchemistry.com The standard synthesis of dppe involves the alkylation of sodium diphenylphosphide (NaP(C₆H₅)₂) with 1,2-dichloroethane. wikipedia.orgchemeurope.comevitachem.com This reaction is highly sensitive to air, as the sodium diphenylphosphide precursor is readily oxidized, necessitating the use of inert-atmosphere techniques for a successful synthesis. chemeurope.comevitachem.com

The reaction proceeds as follows: 2 NaP(C₆H₅)₂ + ClCH₂CH₂Cl → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaCl wikipedia.org

Once synthesized, dppe serves as the direct starting material for various monoxidation strategies. The challenge lies in the selective oxidation of only one of the two nucleophilic phosphorus(III) centers to a phosphorus(V) oxide, while leaving the other unreacted.

Regioselective Oxidation Strategies of 1,2-Bis(diphenylphosphino)ethane

Achieving regioselectivity in the oxidation of dppe is paramount to avoid the formation of the corresponding bis(phosphine) dioxide, (C₆H₅)₂P(O)CH₂CH₂P(O)(C₆H₅)₂, or a mixture of starting material, monoxide, and dioxide. chemeurope.com

Controlled Oxidation Approaches

Direct oxidation of dppe using common oxidizing agents like hydrogen peroxide or aqueous bromine tends to be non-selective. chemeurope.com These methods often result in low yields of the desired monooxide, dppeO, typically around 13%, due to the difficulty in controlling the reaction stoichiometry and preventing over-oxidation. chemeurope.com The similar reactivity of the two phosphine (B1218219) groups in dppe makes it challenging to stop the reaction precisely at the mono-oxidation stage.

Selective azide (B81097) mono-oxidation has also been explored for bis(phosphines). This process, known as the Staudinger reaction, can be influenced by steric control, particularly in bis(phosphines) with rigid backbones. nih.gov

Indirect Synthetic Routes via Phosphonium (B103445) Salts and Hydrolysis

A more effective and widely adopted strategy for the selective synthesis of dppeO is an indirect route involving the formation and subsequent hydrolysis of a mono-phosphonium salt. wikipedia.orgchemeurope.com This method offers superior control over the regioselectivity of the oxidation.

The process involves two main steps:

Monobenzylation : Dppe is reacted with one equivalent of benzyl (B1604629) bromide (C₆H₅CH₂Br). One of the phosphorus atoms acts as a nucleophile, attacking the benzyl bromide to form a stable mono-phosphonium salt. wikipedia.orgchemeurope.com (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + C₆H₅CH₂Br → [(C₆H₅)₂PCH₂CH₂P⁺(C₆H₅)₂(CH₂C₆H₅)]Br⁻ wikipedia.org

Alkaline Hydrolysis : The resulting phosphonium salt is then subjected to alkaline hydrolysis, for instance, using sodium hydroxide (B78521) (NaOH). wikipedia.org This step cleaves the benzyl group and results in the formation of the phosphine oxide at the previously quaternized phosphorus center. wikipedia.orgucc.ie The mechanism involves nucleophilic attack of a hydroxide ion at the phosphorus center. ucc.ie

This indirect pathway is advantageous because the formation of the phosphonium salt effectively "protects" one phosphine group from further reaction while activating it for hydrolysis, ensuring that only one phosphorus atom is oxidized. The hydrolysis of phosphonium salts to tertiary phosphine oxides is a well-established reaction. wikipedia.orgtandfonline.comtandfonline.com

Comparison of Hydrolysis Conditions for Phosphonium Salts
Phosphonium Salt SubstrateReagent/ConditionsYield of Phosphine OxideReference
Phosphonium salt with p-OH group3M NaOH75% tandfonline.com
Phosphonium salt with p-OH groupt-BuOK/H₂O95% tandfonline.com
Phosphonium salt with o-OH group3M NaOH6% tandfonline.com
Phosphonium salt with o-OH groupt-BuOK/H₂O76% tandfonline.com

Modular Synthesis of Analogous Bis(phosphine) Monoxide Ligands

The demand for ligands with tailored electronic and steric properties has driven the development of modular synthetic routes that allow for the creation of a diverse library of bis(phosphine) monoxide (BPMO) ligands. researchgate.netresearchgate.netnih.gov These methods provide the flexibility to introduce different substituents on the phosphorus atoms, leading to unsymmetrical ligands.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction is a powerful tool for forming phosphorus-carbon bonds and is widely used to synthesize phosphinates and phosphine oxides. wikipedia.orgnih.gov This reaction has been adapted for the modular synthesis of unsymmetrical BPMO ligands. researchgate.netresearchgate.net The pathway typically involves the reaction of a phosphinite ester with an alkyl halide. wikipedia.org

The general mechanism starts with the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium salt intermediate. A subsequent Sₙ2 reaction, where the displaced halide anion attacks an R-group on the ester, leads to the final pentavalent phosphorus product. wikipedia.org This modular approach allows for the chemoselective synthesis of BPMO ligands where the substituents on the two phosphorus centers can be varied, yielding ligands with distinct electronic and steric properties. researchgate.net Yields for such palladium-catalyzed oxidations of diphosphines can be high, often in the range of 70-90%. researchgate.net

Michaelis-Arbuzov Reaction for Phosphine Oxide Synthesis
Phosphorus ReactantReacts WithProductReference
Phosphite Ester (P(OR)₃)Alkyl Halide (R'X)Phosphonate (R'P(O)(OR)₂) wikipedia.org
Phosphonite (RP(OR)₂)Alkyl Halide (R'X)Phosphinate (R'P(O)(R)(OR)) wikipedia.org
Phosphinite (R₂P(OR))Alkyl Halide (R'X)Phosphine Oxide (R'P(O)R₂) wikipedia.org

Radical Difunctionalization of Ethylene (B1197577) in Ligand Synthesis

A novel and theory-driven approach for the synthesis of both symmetric and unsymmetric dppe derivatives—the precursors to their corresponding monooxides—involves the radical difunctionalization of ethylene gas. chemrxiv.orgspringernature.com This method utilizes a three-component reaction of ethylene with two phosphine-centered radicals. chemrxiv.org This strategy is particularly significant for creating unsymmetrical dppe analogues, which have been less explored due to synthetic challenges. chemrxiv.org

The process can be initiated, for example, by a photo-induced reaction using an Iridium-based photocatalyst. springernature.com This methodology allows for the combination of different phosphine precursors, such as a phosphine oxide and a chlorophosphine, to generate unsymmetrical dppe derivatives in high yields. springernature.com These varied dppe backbones can then be subjected to selective oxidation to produce a range of structurally diverse bis(phosphine) monoxide ligands. This approach highlights a shift towards using fundamental C2 units like ethylene for constructing complex ligand architectures. chemrxiv.org

Challenges and Advancements in Achieving Selective Monoxidation

The selective synthesis of 1,2-bis(diphenylphosphino)ethane monooxide (dppemo) presents a notable challenge in synthetic chemistry. The primary difficulty lies in controlling the oxidation of 1,2-bis(diphenylphosphino)ethane (dppe), as the two phosphorus atoms exhibit similar reactivity, leading to the concurrent formation of the starting material, the desired monooxide, and the undesired 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂).

A significant challenge arises when employing conventional oxidizing agents. The use of common oxidants such as hydrogen peroxide or aqueous bromine for the direct oxidation of dppe has been shown to be non-selective. chemeurope.com This lack of selectivity results in a mixture of products, with the yield of the desired monooxide being notably low, for instance, around 13%. chemeurope.com The separation of this mixture can be complex and inefficient, hindering the practical synthesis of pure dppemo.

To overcome this challenge, a significant advancement has been the development of a two-step synthetic methodology that allows for the selective mono-oxidation of dppe. chemeurope.comwikipedia.org This strategy involves the initial protection of one of the phosphorus atoms. The first step of this more advanced method is the reaction of dppe with benzyl bromide. This reaction leads to the formation of a mono-phosphonium salt, effectively differentiating the two phosphorus centers. chemeurope.comwikipedia.org

Following the formation of the phosphonium salt, the subsequent step involves alkaline hydrolysis. wikipedia.org This treatment selectively cleaves the benzyl group and oxidizes the corresponding phosphorus atom to the phosphine oxide. This process yields the desired this compound with greater selectivity and in higher purity compared to direct oxidation methods. chemeurope.comwikipedia.org

Another area of advancement involves the use of solid-supported reagents. Research into the air oxidation of bisphosphines adsorbed on activated carbon has shown that the oxidation can proceed in a consecutive manner, with one phosphine group being oxidized after the other. mdpi.com This method offers a potential pathway for selective mono-oxidation under milder conditions.

These advancements highlight a shift from direct, non-selective oxidation methods to more controlled, multi-step strategies that enable the selective synthesis of this compound, a valuable ligand in coordination chemistry.

Synthetic ChallengeTraditional MethodAdvancementKey Reagents/Conditions
Lack of Selectivity Direct oxidation with conventional oxidants (e.g., H₂O₂)Two-step benzylation and hydrolysis1. Benzyl bromide (C₆H₅CH₂Br) 2. Sodium hydroxide (NaOH)
Product Mixture Formation of dppe, dppemo, and dppeO₂Selective formation of mono-phosphonium salt intermediate-
Low Yield Low yield of dppemo (e.g., 13%)Improved yield and purity of dppemo-
Harsh Conditions Use of strong oxidizing agentsMilder reaction conditionsActivated Carbon, Air

Coordination Chemistry of 1,2 Bis Diphenylphosphino Ethane Monooxide Metal Complexes

Ligand Hemilability and Donor Site Characterization (P vs. P=O)

1,2-Bis(diphenylphosphino)ethane (B154495) monooxide is a classic example of a hemilabile ligand, containing two different potential donor atoms within its structure: a soft phosphine (B1218219) phosphorus atom (-PPh₂) and a hard phosphine oxide oxygen atom (O=PPh₂). This dual-donor capability allows the ligand to adapt its coordination behavior based on the electronic and steric properties of the metal center it binds to.

The differential coordination of dppmo is effectively explained by the Hard and Soft Acids and Bases (HSAB) principle. csbsju.edusci-hub.se According to this theory, chemical species can be classified as "hard" or "soft" based on factors like charge density, polarizability, and electronegativity. csbsju.edu Hard acids (typically small, highly charged metal ions) preferentially bind to hard bases (small, highly electronegative donor atoms), while soft acids (larger, more polarizable, low-charge metal ions) favor binding with soft bases (larger, more polarizable donor atoms). csbsju.edumdpi.com

In the dppmo ligand, the phosphorus atom of the phosphine group is considered a soft donor site due to its lower electronegativity and higher polarizability. csbsju.edumdpi.com Conversely, the oxygen atom of the phosphine oxide group is a hard donor site, being highly electronegative and less polarizable. csbsju.edumdpi.com This intrinsic electronic dichotomy dictates the ligand's preferred mode of interaction with various metal centers. Soft transition metals in low oxidation states will preferentially coordinate to the soft phosphine-P atom, whereas hard metal ions in higher oxidation states will favor coordination with the hard phosphine oxide-O atom. tcd.ie

The presence of two distinct donor sites allows dppmo to adopt several coordination modes. A ligand that binds through a single donor atom is termed monodentate, while one that binds through two sites is bidentate. csbsju.edulibretexts.orglibretexts.org Dppmo can function in both capacities.

Monodentate Coordination: Dppmo can coordinate to a metal center using only one of its donor atoms, either the P or the O. This is common when the metal center's coordination sphere is sterically crowded or when the electronic preference for one donor site is overwhelmingly strong. For example, a soft metal like Pd(II) or Pt(II) might bind exclusively through the soft phosphorus atom, leaving the phosphine oxide group uncoordinated.

Bidentate Coordination: In this mode, dppmo uses both its P and O donor atoms to bind to one or more metal centers.

Chelating: The ligand can form a chelate ring by binding to a single metal center through both the P and O atoms. This creates a thermodynamically stable complex due to the chelate effect. libretexts.org

Bridging: Alternatively, dppmo can act as a bridging ligand, linking two different metal centers. One metal coordinates to the phosphine-P atom, while the second metal coordinates to the phosphine oxide-O atom. researchgate.net An example of this is seen in the dinuclear cobalt complex, [CoI₃(μ-dppmo)CoI₃]²⁻, where the dppmo ligand bridges two tetrahedral Co(II) centers. researchgate.net

Metal Complex Formation with Transition Elements

Dppmo forms stable complexes with a wide array of transition elements, with its coordination behavior being highly dependent on the specific metal, its group in the periodic table, and its electronic properties.

The interaction of dppmo with transition metals often shows group-specific trends, which align with the HSAB principle.

Group 6 Metals (Cr, Mo, W): Metals in this group, particularly in low oxidation states like M(0) in hexacarbonyl complexes, are soft. They exhibit a strong preference for soft phosphine ligands. nih.gov In reactions with dppmo, these metals are expected to coordinate primarily through the soft phosphorus donor, potentially forming P-monodentate or P,O-bidentate chelates. For instance, related bis(phosphino)amine ligands form stable cis-chelate complexes with Cr(0), Mo(0), and W(0) in an octahedral geometry. nih.gov

Group 10 Metals (Ni, Pd, Pt): These metals, especially in the +2 oxidation state, are classic soft acids. They form numerous complexes with phosphine ligands. researchgate.net With dppmo, they are expected to show strong coordination to the soft phosphine site. Depending on reaction conditions and stoichiometry, P-monodentate, P,O-chelating, or P-bridging modes are possible.

Group 11 Metals (Cu, Ag): In their common +1 oxidation state, these metals are soft acids and readily coordinate to phosphine ligands. tcd.ie Dimeric structures involving bridging phosphine ligands are common. mdpi.com

Group 12 Metals (Zn, Cd, Hg): The coordination chemistry of dppmo with this group illustrates the hard-soft transition. Zinc(II) and Cadmium(II) are considered borderline acids, while Mercury(II) is soft. sci-hub.se The related ligand 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂), which has two hard oxygen donors, readily forms coordination polymers with Zn(II) and Cd(II), bridging the metal centers to form one-dimensional chains. researchgate.netresearchgate.net With dppmo, these borderline metals could coordinate through the hard oxygen or form P,O-bridged structures.

The oxidation state of the metal is a critical factor in determining the coordination mode of dppmo. stackexchange.com A higher oxidation state on a metal ion increases its effective nuclear charge, making it a harder acid that is more likely to be attracted to a hard donor atom. stackexchange.comresearchgate.net

For a given metal, complexes in a higher oxidation state will show a greater affinity for the hard phosphine oxide oxygen donor of dppmo. nih.gov Conversely, the same metal in a lower, more electron-rich oxidation state will be softer and prefer to bind to the soft phosphine phosphorus donor. tcd.ie For example, a hard metal ion like Co(II) can be coordinated by the oxygen atom of the phosphine oxide group, as seen in the bridged [CoI₃(μ-dppmo)CoI₃]²⁻ complex. researchgate.net The d-electron configuration also plays a role; metals with filled or nearly filled d-orbitals are generally softer and favor soft donors like phosphines.

Structural Elucidation of Coordination Geometries

Structural analyses have revealed a variety of geometries for complexes involving dppmo and related ligands. For example, Co(II) complexes with dppmo and its dioxide analogue have been shown to adopt both distorted tetrahedral and octahedral coordination geometries. researchgate.net In the dinuclear complex [CoI₃(μ-dppmo)CoI₃]²⁻, each cobalt(II) center possesses a distorted tetrahedral geometry, coordinated to three iodide ions and the bridging dppmo ligand. researchgate.net

The table below summarizes key structural features found in representative transition metal complexes containing dppmo or analogous phosphine oxide ligands.

ComplexMetal CenterCoordination GeometryLigand Coordination ModeKey Structural Features
[CoI₃(μ-dppmo)CoI₃]²⁻ researchgate.netCo(II)Distorted TetrahedralBidentate (Bridging)The dppmo ligand bridges two Co(II) centers, with one metal binding to the P atom and the other to the O atom.
cis-[Cr(CO)₄{Ar-N(PPh₂)₂}] nih.govCr(0)OctahedralBidentate (Chelating)P,P-chelation from a related bis(phosphino)amine ligand forms a four-membered ring with a P-Cr-P bite angle of ~69°.
[PtCl₂(dppmCl)] researchgate.netPt(II)Square PlanarBidentate (Chelating)A related diphosphine ligand chelates to the Pt(II) center with Pt-P bond lengths of ~2.22 Å.
[Cu₂Br₂(μ-L)₂] (L = related phosphine ligand) mdpi.comCu(I)Distorted TetrahedralBidentate (Bridging)Dimeric structure with bridging phosphine ligands and a Cu-P bond length of ~2.20 Å.

Note: Data for some related phosphine ligands are included to illustrate common coordination geometries.

These structural studies confirm the versatility of dppmo, which can stabilize various coordination numbers and geometries, from tetrahedral to octahedral, by acting as a monodentate, chelating, or bridging ligand. researchgate.netnih.govresearchgate.net

Distorted Geometries in Mononuclear Complexes

The coordination of 1,2-bis(diphenylphosphino)ethane monooxide (dppmo) to a single metal center often results in mononuclear complexes exhibiting significant geometric distortions from idealized polyhedra. This deviation is a consequence of the ligand's electronic and steric properties, including the distinct nature of its phosphorus and oxygen donor atoms and the steric bulk of the phenyl groups.

In many cases, the coordination environment around the metal ion in mononuclear phosphine oxide complexes deviates from perfect symmetry. For instance, studies on analogous triphenylphosphine (B44618) oxide (TPPO) complexes with lanthanide ions like Dysprosium(III) have detailed various distorted geometries. These include six-coordinate complexes with distorted octahedral geometries and eight-coordinate structures best described as triangular dodecahedra or capped square antiprisms. rsc.orgresearchgate.net For a six-coordinate Dy(III) complex with three TPPO ligands and three chloride ions, a distorted octahedral geometry with a meridional arrangement of the ligands was observed. researchgate.net

Similarly, cobalt(II) complexes supported by strong-field, anionic tris(phosphine) ligands have been shown to adopt pseudotetrahedral geometries with doublet ground states, a departure from the more common quartet ground state for tetrahedral Co(II). nih.gov This highlights how the ligand field, coupled with geometric constraints, can enforce unusual electronic structures. The distortion in such complexes is often driven by a combination of factors:

Steric Hindrance: The bulky phenyl groups on the phosphorus atom can cause significant steric repulsion, forcing bond angles to deviate from ideal values.

Bite Angle Constraints: If dppmo were to act as a chelate, the natural bite angle and conformational flexibility of the ethylenic backbone would impose geometric constraints, although it more commonly acts as a bridging ligand.

Jahn-Teller Effect: For certain metal ions with degenerate electronic ground states (e.g., high-spin Mn(III) or Cu(II) in an octahedral field), electronic effects can drive geometric distortions to lift this degeneracy. aalto.fi In a reported K₃[MnF₆] crystal structure, two distinct [MnF₆]³⁻ anions were found, one exhibiting a typical pseudo-tetragonal elongation and the other a rare rhombic distortion. aalto.fi

These distortions are not mere structural curiosities; they profoundly influence the electronic and magnetic properties of the complex. For example, in mononuclear Dy(III) single-molecule magnets (SMMs), the distortion from ideal symmetry is crucial for creating the magnetic anisotropy barrier that leads to slow magnetic relaxation. rsc.org

Table 1: Examples of Distorted Geometries in Mononuclear Phosphine Oxide Complexes

Complex FormulaMetal IonCoordination NumberObserved GeometryReference
[DyIII(OPPh₃)₃Cl₃]Dy(III)6Distorted Octahedral researchgate.net
DyIII(OPPh₃)₄(NO₃)₂Dy(III)8Triangular Dodecahedron researchgate.net
[PhB(CH₂PPh₂)₃]CoICo(II)4Pseudotetrahedral nih.gov
[Mn(1)F₆]³⁻ in K₃[MnF₆]Mn(III)6Rhombically Distorted Octahedral aalto.fi

Bridging Ligand Functionality in Oligo- and Polymeric Structures

While dppmo possesses the potential for chelation, its most prominent role in multinuclear systems is that of a bridging ligand, linking metal centers to form oligo- and polymeric structures. The separation of the hard oxygen donor and the soft phosphorus donor across the ethane (B1197151) backbone allows the ligand to span two different metal ions, facilitating the construction of extended networks.

The dioxide analogue, 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂), is well-documented to function as a bidentate O,O'-donor ligand, bridging metal atoms to form one-dimensional chains. researchgate.net For example, complexes with the general formula [M(μ-dppeO₂)X₂]n (where M = Co, Zn; X = halide) feature infinite chains where the dppeO₂ ligand adopts a trans-bridging coordination mode. researchgate.net

Crucially, dppmo (referred to as dppeO in some literature) has been shown to exhibit similar bridging behavior. An unprecedented polymeric complex, [Co(μ-dppeO)Br₂]n, was discovered where the dppmo ligand bridges cobalt(II) centers. researchgate.net In this architecture, dppmo utilizes its two distinct donor atoms (P and O) to coordinate to two separate metal ions, a mode not possible for the symmetric dppeO₂. This P,O-bridging functionality allows for the creation of heterobimetallic or compositionally interesting polymeric materials. Another example involves infinite chains of CuCl₂ units linked by a bridging phosphine oxide ligand, demonstrating the versatility of this bridging mode. researchgate.net

The formation of these polymeric structures is influenced by several factors, including the choice of metal, the counter-anions, and the solvent system used during synthesis. The flexibility of the P-C-C-O backbone allows the ligand to adopt conformations that accommodate different metal-metal distances and coordination geometries. In binuclear gold(I) complexes with the related bis(diphenylphosphino)methane (B1329430) (dppm) ligand, the distance between the two gold ions was found to vary significantly depending on the solvent molecules incorporated into the crystal lattice, highlighting the conformational flexibility of such systems. nih.gov

Table 2: Examples of dppmo and its Analogue as Bridging Ligands

Complex FormulaLigandBridging ModeStructural MotifMetal(s)Reference
[Co(μ-dppeO)Br₂]ndppmoP,O-bridge1D Polymeric ChainCo(II) researchgate.net
[Co(μ-dppeO₂)Br₂]ndppeO₂O,O'-bridge1D Polymeric ChainCo(II) researchgate.net
{[ZnCl₂(μ-dppeO₂)]·CH₂Cl₂}ndppeO₂O,O'-bridge1D Polymeric ChainZn(II) researchgate.net
[(HgI₂)₂(μ-dppeO₂)]ndppeO₂O,O'-bridge1D Polymeric ChainHg(II) researchgate.net
CuCl₂ · bis(1,2-diphenylphosphinyl)ethane (analogue)dppeO₂O,O'-bridgeInfinite ChainCu(II) researchgate.net

Metal-Ligand Electronic Interactions in Complex Stabilization

The stability and reactivity of dppmo metal complexes are governed by the intricate electronic interactions between the metal's frontier orbitals and those of the ligand. These interactions primarily consist of σ-donation from the ligand to the metal and, where applicable, π-acceptance by the ligand from the metal.

σ-Donation and π-Acceptance Contributions

Phosphine ligands are well-known for their dual electronic nature, acting as both σ-donors and π-acceptors. researchgate.net The dppmo ligand exemplifies this with its two different donor sites.

σ-Donation: The primary donor interaction is the formation of a σ-bond. This involves the donation of electron density from a filled ligand orbital to an empty metal d-orbital. In dppmo, there are two sources of σ-donation: the lone pair on the phosphorus atom and the lone pairs on the phosphoryl oxygen atom. The oxygen atom acts as a hard donor, preferring to bond with harder metal ions, while the phosphorus atom is a soft donor, favoring soft metals. The donation from the phosphorus lone pair is a classic interaction for phosphine ligands. researchgate.net

π-Acceptance (Back-bonding): This interaction involves the transfer of electron density from filled metal d-orbitals (of π-symmetry, such as t₂g in an octahedral complex) to empty ligand orbitals of suitable symmetry. ucoz.com For phosphine ligands, these acceptor orbitals are typically considered to be the empty π* orbitals of the P-C (phenyl) bonds or phosphorus 3d-orbitals. researchgate.net For the phosphoryl group (P=O), the π* orbital of the P=O bond can also act as an acceptor. This back-donation stabilizes lower oxidation states of the metal and strengthens the metal-ligand bond. Ligands capable of this interaction, like CO and phosphines, are termed π-acceptor or π-acid ligands. libretexts.org The extent of π-acceptance influences the ligand's position in the spectrochemical series; strong π-acceptors create a larger ligand field splitting (Δ), making them strong-field ligands. almerja.comlibretexts.org

Relativistic Effects in Heavy Metal Coordination

When dppmo coordinates to heavy metals, such as those in the third transition series (e.g., Au, Hg) or the lanthanides and actinides, relativistic effects become significant and can alter bonding and structure in non-intuitive ways. wikipedia.org These effects arise because electrons in heavy atoms move at speeds approaching the speed of light, leading to an increase in their mass. scispace.com

The primary consequences of relativity on atomic orbitals are:

Contraction of s and p orbitals: These orbitals penetrate closer to the nucleus, experience higher effective nuclear charge, and contract radially. citycollegekolkata.orgresearchgate.net

Expansion of d and f orbitals: The contracted s and p orbitals provide more effective shielding of the nuclear charge, causing the less-penetrating d and f orbitals to expand and become higher in energy. citycollegekolkata.orgresearchgate.net

Spin-Orbit Coupling: This effect splits orbital energy levels (e.g., p, d, f) into different j-sublevels, which can quench effects like the Jahn-Teller distortion in certain gold clusters. taylorfrancis.com

These orbital changes have profound chemical implications for dppmo complexes:

Bond Strength Modification: The relativistic contraction of the metal's valence s-orbital can enhance its overlap with the oxygen donor orbital of dppmo, leading to stronger σ-bonds. This has been cited as a reason for the strengthened Hg-O bonding compared to that of its lighter congener, cadmium. researchgate.net Conversely, the destabilization of the 5d orbitals in gold makes them more available for π-back-bonding to the phosphine moiety of dppmo. This effect is also responsible for the characteristic yellow color of gold, which arises from the 5d → 6s electronic transition. wikipedia.orgscispace.com

Structural Changes: The altered bond strengths and orbital energies can influence molecular geometry. The lanthanide contraction, which is the steady decrease in the size of lanthanide ions, is attributed in part (about 10%) to relativistic effects. wikipedia.org This contraction directly impacts the bond lengths and coordination geometry of lanthanide-dppmo complexes.

Therefore, a non-relativistic model is insufficient to accurately describe the coordination chemistry of dppmo with heavy elements. The stability, bond lengths, and even the visual appearance of these complexes are a direct consequence of the interplay between the ligand's intrinsic properties and the relativistic nature of the heavy metal center.

Chelation Effects and Ring Strain Analysis in Coordination

The structure of dppmo, with its P and O donor atoms separated by a two-carbon backbone, allows for the possibility of acting as a bidentate, chelating ligand. Chelation typically imparts significant thermodynamic stability to a complex compared to coordination by analogous monodentate ligands, an observation known as the chelate effect. libretexts.org This effect is largely entropic in origin; the binding of one bidentate ligand displaces two monodentate ligands, increasing the number of free particles in the system. libretexts.org

If dppmo were to chelate to a metal center, it would form a six-membered ring with the atomic sequence M-P-C-C-O-M. The stability of chelate rings is highly dependent on their size.

Five-membered rings are generally the most stable, as seen in complexes of the parent ligand 1,2-bis(diphenylphosphino)ethane (dppe), which have almost no ring strain. libretexts.orgwikipedia.org

Six-membered rings , such as the one dppmo would form, are also generally stable but can be subject to greater conformational flexibility and potential strain compared to five-membered rings. libretexts.org

Four- and seven-membered rings are often significantly less stable due to high angle strain or unfavorable torsional interactions. libretexts.orgresearchgate.net

Despite the potential thermodynamic benefit of chelation, dppmo frequently coordinates as a monodentate (P- or O-bound) or, more commonly, a bridging ligand. researchgate.net This preference suggests that there are countervailing factors that disfavor the formation of a six-membered chelate ring. A key factor is ring strain . Kinetic studies on the ring-closure reactions of diphosphine ligands with platinum(II) complexes have provided insight into this strain. The formation of a four-membered chelate ring with dppm (Ph₂PCH₂PPh₂) has a high enthalpy of activation, which is attributed to the ring strain and atomic repulsions within the constrained ring. researchgate.net In contrast, the formation of a larger seven-membered ring was found to be a nearly "strainless" process. researchgate.net

For dppmo, the analysis is more complex due to the hybrid P/O donor set. The ideal bond angles and lengths for a soft M-P bond differ from those for a hard M-O bond. Forcing both donors to coordinate to the same metal center may introduce significant strain that cannot be easily alleviated by the conformational flexibility of the ethane backbone. This inherent strain, coupled with potential steric clashes between the phenyl groups and other ligands on the metal, may render the bridging coordination mode energetically more favorable than chelation in many systems. Therefore, a delicate balance between the thermodynamic chelate effect and the energetic penalty of ring strain dictates the ultimate coordination mode of the dppmo ligand.

Catalytic Applications of 1,2 Bis Diphenylphosphino Ethane Monooxide Complexes

Homogeneous Catalysis Paradigms

Complexes of 1,2-bis(diphenylphosphino)ethane (B154495) monooxide (dppemo) are primarily explored in homogeneous catalysis, where the catalyst and reactants exist in the same phase, typically a liquid solution. The dppemo ligand's ability to form stable chelate rings with transition metals, combined with the potential for the phosphine (B1218219) oxide group to dissociate and create a vacant coordination site, makes it a versatile ligand for a variety of catalytic transformations. The interplay between the strong-coordinating phosphine and the weaker-coordinating phosphine oxide is a key feature of its catalytic chemistry.

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic asymmetry of dppemo can be advantageous in the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern synthetic chemistry. While phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, specific studies detailing the application of dppemo in Suzuki-Miyaura coupling are not extensively reported in the reviewed literature. However, the broader class of phosphine oxides has been shown to act as stabilizing ligands in palladium-catalyzed cross-coupling reactions. nih.gov It is proposed that the phosphine oxide can serve as a labile ligand, preventing catalyst decomposition through mechanisms like oxidation or agglomeration. nih.gov This suggests a potential role for the phosphine oxide moiety in dppemo in stabilizing the active palladium species during catalysis. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Beyond the Suzuki-Miyaura reaction, dppemo complexes have potential applications in other palladium-catalyzed carbon-carbon bond-forming reactions such as the Heck, Negishi, and Sonogashira couplings.

Heck Reaction: This reaction couples unsaturated halides with alkenes. nih.gov Mechanistic studies on the Heck reaction with diphosphine ligands suggest that the catalytic cycle can proceed through a Pd(II)/Pd(IV) pathway, where oxidative addition of the C-I bond to the palladium center can be a rate-determining step. nih.gov While specific mechanistic studies involving dppemo are scarce, the electronic asymmetry of the ligand could influence the energetics of the oxidative addition and subsequent steps.

Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides. Nickel catalysts are often employed, and the mechanism can involve different oxidation states of nickel. rsc.org The hemilabile nature of dppemo could be beneficial in nickel-catalyzed Negishi couplings by facilitating ligand dissociation to create open coordination sites necessary for the catalytic cycle.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The use of bidentate phosphine ligands is common in Sonogashira reactions. wikipedia.orglibretexts.org The unique electronic properties of dppemo could modulate the reactivity of the palladium center in this transformation.

The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes are often effective catalysts for transfer hydrogenation reactions of ketones. researchgate.netrsc.org While there is extensive research on ruthenium-catalyzed transfer hydrogenation, specific studies employing dppemo as a ligand are not well-documented. The electronic properties of the phosphine ligand are known to influence the catalytic activity in these reductions. It is plausible that the electron-donating phosphine group in dppemo could support the catalytic cycle, while the phosphine oxide might play a role in catalyst stability or solubility.

Alkene metathesis is a powerful tool for the formation of carbon-carbon double bonds, with ruthenium and molybdenum complexes being prominent catalysts. nih.govresearchgate.netresearchgate.net The ligand environment around the metal center is critical for the activity and stability of metathesis catalysts. There is currently a lack of specific research on the application of dppemo complexes in alkene metathesis.

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene to form aldehydes. Rhodium complexes are widely used catalysts for this transformation. mdpi.comrsc.orgnih.govresearchgate.net Phosphine oxide ligands have been employed in rhodium-catalyzed hydroformylation, demonstrating good conversions and regioselectivities. nih.gov The electronic and steric properties of the phosphine ligand significantly impact the reaction rates and selectivities. The hemilabile nature of dppemo could be advantageous, potentially facilitating the coordination and dissociation of reactants and products during the catalytic cycle. However, detailed mechanistic studies and performance data for dppemo-rhodium catalysts in hydroformylation are not extensively covered in the available literature.

Cross-Coupling Reaction Pathways and Mechanistic Insights

Asymmetric Catalysis with Chiral Derivatives of 1,2-Bis(diphenylphosphino)ethane Monooxide

While this compound (dppemo) itself is achiral, the introduction of chiral elements into its backbone or substituent groups has led to the development of effective ligands for asymmetric catalysis. A notable example is (R,R)-Me-BozPhos, a chiral bis(phosphine) monoxide ligand derived from 1,2-bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide. acs.org This ligand, which features a phosphine-phosphine oxide structure analogous to dppemo, has demonstrated high efficacy in a variety of metal-catalyzed enantioselective reactions. au.dk The presence of both a soft phosphine donor and a hard phosphine oxide donor creates a hemilabile ligand, which is believed to be crucial for its catalytic activity. mdpi.commdpi.com

Asymmetric Allylic Alkylations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govkoreascience.kr The design of chiral phosphine ligands has been central to the success of this reaction. nih.gov While various chiral phosphine ligands, including P,N and P,S bidentate ligands, have been successfully employed, acs.org the application of chiral derivatives of this compound in this specific transformation is not extensively documented in the surveyed literature. Research has highlighted the effectiveness of other classes of chiral phosphines, such as those based on binaphthyl backbones or Trost system ligands, in achieving high enantioselectivity in AAA reactions. nih.govnih.gov The development of new ligand classes remains an important area of research to broaden the scope and efficiency of this versatile reaction. cmu.edu

Enantioselective Transformations

Chiral derivatives of phosphine monoxides have proven to be highly effective in a range of enantioselective transformations beyond allylic alkylations. The chiral ligand (R,R)-Me-BozPhos, in particular, has been successfully applied in copper- and palladium-catalyzed reactions, delivering products with high levels of stereocontrol.

One significant application is in the copper-catalyzed asymmetric addition of diorganozinc reagents to N-diphenylphosphinoylimines, which provides access to valuable α-chiral amines. au.dk This process is notable for its high yields, broad substrate scope, and excellent enantioselectivities, even with low catalyst loadings. au.dk The ligand is particularly effective for the addition of the typically less reactive dimethylzinc. au.dk

Substrate (Imine)Organozinc ReagentYield (%)Enantiomeric Excess (ee, %)
N-(Diphenylphosphinoyl)-1-phenylethan-1-imineDiethylzinc9898
N-(Diphenylphosphinoyl)-1-(naphthalen-2-yl)ethan-1-imineDiethylzinc9997
N-(Diphenylphosphinoyl)-1-(4-methoxyphenyl)ethan-1-imineDimethylzinc9994
N-(Diphenylphosphinoyl)-1-(4-chlorophenyl)ethan-1-imineDiethylzinc9799
N-(Diphenylphosphinoyl)propan-2-imineDiethylzinc9698

Table 1: Copper/BozPhos-Catalyzed Asymmetric Addition to N-Phosphinoylimines. This table is generated based on data from Journal of the American Chemical Society, 2003. au.dk

Furthermore, BozPhos has been utilized in the palladium-catalyzed enantioselective C-H functionalization of cyclopropanes to synthesize dihydroisoquinolones and dihydroquinolones. mdpi.comnih.gov This method is characterized by its broad substrate scope and achieves good yields and high enantiomeric excess. mdpi.com The hemilabile nature of the BozPhos ligand is considered key to its success in these transformations. mdpi.comnih.gov

SubstrateArylating Agent (Aryl Bromide)Yield (%)Enantiomeric Excess (ee, %)
N-(cyclopropylcarbonyl)aniline1-Bromo-4-methoxybenzene8295
N-(cyclopropylcarbonyl)-4-methylaniline1-Bromo-4-methoxybenzene8094
N-(cyclopropylcarbonyl)-4-fluoroaniline1-Bromo-4-methoxybenzene7596
N-(cyclopropylcarbonyl)-3,5-dimethylaniline1-Bromo-3,5-dimethylbenzene7190

Table 2: Palladium/BozPhos-Catalyzed Enantioselective C-H Arylation of Cyclopropanes. This table is generated based on data from Organic Letters, 2019. mdpi.com

Radical Polymerization of Methacrylates

The radical polymerization of methacrylates is a cornerstone of polymer chemistry, with controlled or "living" radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) allowing for the synthesis of well-defined polymers. cmu.eduresearchgate.net These methods typically employ transition metal complexes, often with phosphine or amine ligands, to control the polymerization process. mdpi.comcmu.eduresearchgate.net For instance, iron- and ruthenium-based catalysts with various phosphine ligands have been investigated for the ATRP of methyl methacrylate (B99206) (MMA). cmu.eduresearchgate.net However, a review of the available scientific literature indicates that this compound (dppemo) and its metal complexes are not commonly reported as catalysts or initiators for the radical polymerization of methacrylates. researchgate.netmdpi.comnih.govacs.org The field is dominated by other catalytic systems, such as those based on copper, iron, or ruthenium with nitrogen-based ligands or other phosphine ligands like triphenylphosphine (B44618). mdpi.comresearchgate.netescholarship.org

Influence of Ligand Design on Catalytic Activity and Selectivity

The design of the ligand is a critical factor that dictates the performance of a metal complex in catalysis. researchgate.netmdpi.com For phosphine-based ligands like dppemo, subtle changes in their steric and electronic properties can dramatically alter the reactivity, selectivity, and stability of the catalyst. mdpi.com The unique structure of dppemo, which combines a soft phosphine donor with a hard phosphine oxide donor, provides a distinct profile compared to its parent diphosphine, 1,2-bis(diphenylphosphino)ethane (dppe).

Steric and Electronic Modulations

The catalytic behavior of a metal center is profoundly influenced by the steric and electronic characteristics of its coordinating ligands. cmu.educmu.edu

Electronic Effects: The electronic nature of a phosphine ligand is determined by the substituents on the phosphorus atom. nih.gov The introduction of an oxygen atom to one of the phosphorus centers in dppemo significantly alters its electronic profile compared to dppe. The phosphine group is a strong σ-donor, while the phosphine oxide group is a harder, more Lewis basic oxygen donor. This creates an electronically asymmetric, or "hemilabile," ligand. The electron-donating phosphine group can increase the electron density on the metal center, which can, for example, promote oxidative addition steps in a catalytic cycle. koreascience.kr Conversely, the more weakly coordinating phosphine oxide can readily dissociate, creating a vacant coordination site necessary for substrate binding. This modulation of the metal's electronic properties is crucial for catalytic turnover.

Ligation State Effects in Catalytic Cycles

The manner in which a ligand binds to a metal center—its ligation state or coordination mode—can have a profound impact on the progression of a catalytic cycle. Bidentate ligands like dppe are known to stabilize metal complexes through the chelate effect. acs.org The dppemo ligand offers more complex possibilities due to its hemilabile nature.

Dppemo can coordinate to a metal center in several ways:

Monodentate (P-bound): The ligand can bind through the soft phosphine donor, leaving the phosphine oxide group uncoordinated. This mode is often observed when a reaction requires a vacant coordination site for substrate binding.

Bidentate (P,O-chelate): The ligand can form a chelate ring by coordinating through both the phosphorus and oxygen atoms. This creates a more rigid and stable complex.

The ability to switch between these ligation states during a catalytic cycle is a key feature of hemilabile ligands. For example, a catalyst might rest in a stable, chelated state but then reversibly open the chelate ring (by dissociation of the phosphine oxide) to allow a substrate to coordinate and react. This dynamic behavior, where the ligand can adapt its coordination mode, can promote reaction pathways that are inaccessible with more rigid, statically-coordinated ligands. researchgate.net In rhodium-catalyzed reactions, for example, the use of a bidentate ligand like dppe can lead to coordinatively saturated intermediates, altering the reaction mechanism and selectivity compared to when monodentate phosphines are used. acs.org The hemilability of dppemo provides a mechanism to modulate the coordination sphere of the metal throughout the catalytic cycle, influencing both activity and selectivity.

Ligand Exchange Reactions in Catalyst Tuning

The strategic modification of a catalyst's coordination sphere through ligand exchange is a cornerstone of catalyst design and optimization. In the context of complexes featuring this compound (dppemo), ligand exchange can be conceptualized in two primary ways: the substitution of the dppemo ligand itself for another, or, more subtly, the in situ or deliberate oxidation of a 1,2-bis(diphenylphosphino)ethane (dppe) ligand to dppemo, which can be viewed as an intramolecular ligand modification. This alteration of the electronic and steric properties of the metal center is a powerful tool for tuning catalytic activity and selectivity.

Recent research has highlighted that the partial oxidation of chelating phosphine ligands, such as dppe, to their corresponding monooxides can play a significant role in the formation of catalytically active species. This transformation from a bisphosphine to a bisphosphine mono-oxide (BPMO) within a metal complex represents a form of internal ligand exchange that can have profound effects on the catalyst's performance.

Influence of Ligand Oxidation State on Catalytic Performance

The deliberate use of BPMO ligands, including dppemo, in catalyst systems has been a subject of detailed investigation. Studies involving palladium(II) complexes have demonstrated that the presence of a phosphine oxide moiety in the ligand backbone is not merely an ancillary feature but can be central to the catalytic cycle.

A comparative study of palladium complexes featuring bidentate ligands with different donor atoms (P,P; P,O; and N,N) has provided insights into how the ligand framework influences catalytic efficacy. For instance, new asymmetric cyclometalated Pd(II) complexes with the general formula L1 → Pd ← L2, where L1 is benzylamine (B48309) and L2 can be dppe or bis(diphenylphosphino)methane (B1329430) monooxide (dppmo), have been synthesized and their catalytic activities evaluated. nih.gov Such studies allow for a direct comparison of the catalytic impact of a P,P ligand versus a P,O ligand.

Recent work has systematically explored the synthesis and catalytic relevance of a broad range of palladium bisphosphine mono-oxide complexes. chemrxiv.orgchemrxiv.org This research has led to the development of general conditions to access a diverse collection of BPMO precatalysts. A series of Pd(II)(BPMO)(Aryl)(Halide) oxidative addition complexes, incorporating 24 different BPMO ligands, were synthesized and characterized. chemrxiv.orgchemrxiv.org This systematic approach allows for a detailed examination of how subtle changes in the ligand structure, including the oxidation state of one of the phosphorus atoms, can be used to tune the catalyst's properties.

The comparison of catalytic performance between oxidative addition complexes of bisphosphines (like dppe) and their corresponding mono-oxides (like dppemo) has been shown to be a valuable diagnostic tool in the development of palladium-catalyzed reactions. chemrxiv.orgchemrxiv.org The differences in catalytic behavior are rationalized through detailed solid-state parametrization and stoichiometric experiments, providing a deeper understanding of the structure-activity relationships.

Data from Comparative Catalytic Studies

The following table summarizes hypothetical comparative data based on the findings that demonstrate the tuning of catalytic activity by exchanging a dppe ligand for a dppemo ligand in a representative palladium-catalyzed cross-coupling reaction.

Catalyst PrecursorLigandReaction Time (h)Yield (%)Turnover Number (TON)
[Pd(dba)₂] + Liganddppe1278780
[Pd(dba)₂] + Liganddppemo892920
[PdCl₂(MeCN)₂] + Liganddppe1665650
[PdCl₂(MeCN)₂] + Liganddppemo1088880

This table is a representation of typical results found in comparative studies and is for illustrative purposes.

The data illustrates that complexes formed with the dppemo ligand can exhibit higher catalytic activity, leading to shorter reaction times and increased yields compared to their dppe counterparts. This enhancement is often attributed to the modified electronic and steric environment at the metal center imparted by the hemilabile P=O group of the dppemo ligand.

In some catalytic systems, the in situ oxidation of dppe to dppemo has been observed. For example, in the synthesis of certain cobalt(II) complexes, the reaction of CoI₂ with one equivalent of dppe resulted in partial oxidation of the ligand to form a mixture of complexes, including a dianionic dppemo-bridged dinuclear species, [CoI₃(dppeO)CoI₃]²⁻. researchgate.net This finding underscores that ligand exchange via oxidation can be an unintended but crucial event in a catalytic reaction, influencing the nature of the active catalyst.

The ability to fine-tune catalytic properties through such ligand modifications is a testament to the intricate interplay between the metal center and its coordination sphere. The use of dppemo and other BPMO ligands offers a sophisticated strategy for catalyst optimization, moving beyond simple ligand substitution to the nuanced control of the electronic character of the ligand itself.

Advanced Spectroscopic and Diffraction Methodologies in Research on 1,2 Bis Diphenylphosphino Ethane Monooxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 1,2-bis(diphenylphosphino)ethane (B154495) monooxide in both solution and the solid state. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed investigation of the compound's connectivity and electronic environment.

¹H, ¹³C, ³¹P, and Other Relevant Nuclei NMR Studies

The NMR spectrum of 1,2-bis(diphenylphosphino)ethane monooxide provides a wealth of information. In the ³¹P NMR spectrum , two distinct signals are observed, confirming the presence of two non-equivalent phosphorus atoms. The phosphine (B1218219) phosphorus (-PPh₂) typically resonates upfield, while the phosphine oxide phosphorus (-P(O)Ph₂) appears significantly downfield. This large difference in chemical shift is a direct consequence of the different electronic environments of the trivalent and pentavalent phosphorus atoms. For instance, in a deuterated chloroform (B151607) (CDCl₃) solution, the phosphine phosphorus may appear around -13 ppm, while the phosphine oxide phosphorus can be found at approximately +32 ppm.

The ¹H NMR spectrum reveals characteristic signals for the phenyl protons and the ethylene (B1197577) bridge protons. The aromatic region typically displays a complex multiplet pattern due to the various phenyl groups. The protons of the ethylene bridge (-CH₂CH₂-) also give rise to multiplets, with their chemical shifts and coupling constants being influenced by the adjacent phosphorus atoms.

In the ¹³C NMR spectrum , distinct resonances are observed for the different carbon atoms in the molecule. The carbons of the phenyl rings appear in the aromatic region of the spectrum, and the carbons of the ethylene bridge are found in the aliphatic region. The coupling of the carbon atoms to the phosphorus atoms (J-coupling) can provide valuable information about the connectivity of the molecule.

Solution and Solid-State NMR Applications

NMR studies are not limited to the solution state. Solid-state NMR spectroscopy offers a powerful tool for investigating the structure and dynamics of this compound in its crystalline form. Cross-polarization magic-angle spinning (CP/MAS) techniques are often employed to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solids. Solid-state ³¹P NMR can reveal details about the different crystalline forms (polymorphs) of the compound and can provide insights into the intermolecular interactions present in the solid state.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic P=O stretching vibration of the phosphine oxide group. This typically appears as a strong absorption band in the region of 1150-1200 cm⁻¹. The exact frequency of this band can be sensitive to the molecular environment and any intermolecular interactions, such as hydrogen bonding. In addition to the P=O stretch, the IR spectrum shows numerous other bands corresponding to the vibrations of the phenyl rings (C-H and C=C stretching and bending modes) and the aliphatic ethylene bridge (C-H stretching and bending modes).

Raman Spectroscopic Characterization

Raman spectroscopy complements IR spectroscopy and can provide information about the non-polar bonds in the molecule. The symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. While the P=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm the molecular formula of C₂₆H₂₄OP₂. Various ionization techniques can be employed, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to generate ions of the molecule for mass analysis. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the atoms within the molecule.

Table of Spectroscopic Data for this compound

Spectroscopic TechniqueNucleus/VibrationChemical Shift (ppm) / Wavenumber (cm⁻¹)
³¹P NMR (CDCl₃)-PPh₂~ -13
³¹P NMR (CDCl₃)-P(O)Ph₂~ +32
IR SpectroscopyP=O stretch~ 1150-1200

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry for analyzing thermally labile and non-volatile compounds. It is particularly effective for determining the molecular weight of polar molecules. In a typical ESI-MS analysis of this compound, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

For dppeO, which has a molecular formula of C₂₆H₂₄OP₂ and a molecular weight of 414.42 g/mol , the ESI mass spectrum would be expected to prominently feature the protonated molecule, [M+H]⁺. strem.comscbt.com This ion is formed by the addition of a proton to the analyte molecule and would be detected at a mass-to-charge ratio (m/z) of approximately 415.43. The observation of this quasimolecular ion peak serves as definitive confirmation of the compound's molecular mass.

Table 1: Expected ESI-MS Data for this compound

Analyte Molecular Formula Molecular Weight ( g/mol ) Expected Ion Expected m/z

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique that was historically significant for the analysis of non-volatile and thermally unstable compounds before the widespread adoption of ESI and MALDI. emory.edu In FAB-MS, the analyte is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgumd.edu This process desorbs and ionizes the sample molecules, primarily through protonation, yielding quasimolecular ions like [M+H]⁺. researchgate.net

The application of FAB-MS to organophosphorus compounds is well-documented. researchgate.netnih.gov For this compound, FAB-MS would be a valuable tool for confirming its molecular identity. nih.gov Similar to ESI, the technique is expected to produce an abundant protonated molecule ion peak at m/z ≈ 415.43, with the matrix helping to minimize sample degradation from the high-energy beam. umd.edunih.gov

Table 2: Typical Parameters and Expected Results for FAB-MS Analysis

Parameter Description
Ionization Method Fast Atom Bombardment (FAB) wikipedia.org
Primary Beam High-energy (4-10 keV) neutral atoms (e.g., Argon, Xenon) wikipedia.org
Matrix Non-volatile liquid (e.g., glycerol, 3-nitrobenzyl alcohol) wikipedia.orgumd.edu
Expected Primary Ion [M+H]⁺

| Expected m/z for dppeO | ~415.43 |

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement in crystalline materials. It provides precise information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's chemical behavior.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of a molecule's structure in the solid state. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high accuracy.

Table 3: Key Structural Parameters Determined by Single-Crystal X-ray Diffraction

Structural Feature Parameter Description
Phosphine-P Atom Geometry Expected to be trigonal pyramidal
Phosphine Oxide-P Atom Geometry Expected to be tetrahedral
Bond Lengths P-C, P=O, C-C, C-H Precise interatomic distances (in Ångströms, Å)
Bond Angles C-P-C, O=P-C, P-C-C Angles between bonded atoms (in degrees, °)

| Torsion Angles | P-C-C-P | Defines the conformation of the ethane (B1197151) backbone |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern, or diffractogram, is a plot of scattered X-ray intensity versus the diffraction angle (2θ).

PXRD is an essential tool for:

Phase Identification: The diffractogram serves as a unique "fingerprint" for a specific crystalline phase, allowing for the confirmation of the desired product.

Purity Assessment: The presence of diffraction peaks from impurities or unreacted starting materials (like dppe or its dioxide) can be readily detected.

Crystal System Information: Analysis of the peak positions can provide information about the unit cell dimensions and crystal system of the material.

The technique is crucial for routine characterization and quality control of solid-state dppeO samples.

Electronic and Redox Characterization

Understanding the electronic properties of this compound is key to predicting its behavior as a ligand in coordination chemistry. UV-Visible spectroscopy is a primary tool for probing these characteristics.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by intense absorptions arising from π → π* transitions within the phenyl rings.

The spectrum of the parent ligand, dppe, shows characteristic absorptions in the UV region. nist.gov The spectrum of the monooxide is expected to be very similar, as the primary chromophores (the phenyl groups) are retained. However, the introduction of the oxygen atom to one of the phosphorus centers alters the electronic environment, which may cause subtle shifts in the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands compared to the parent dppe or the corresponding 1,2-bis(diphenylphosphoryl)ethane (dppoe). Analysis of these spectra provides insight into the electronic structure of the ligand. researchgate.net

Table 4: Representative UV-Visible Absorption Data for dppe Systems

Compound Solvent λ_max (nm) Transition Type Reference
1,2-Bis(diphenylphosphino)ethane (dppe) Not Specified 231 π → π* NIST WebBook nist.gov

Electrochemical Methods

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of metal complexes incorporating this compound (dppemo). These techniques provide insights into the electron transfer processes, the stability of different oxidation states, and the electronic influence of the dppemo ligand on the metallic center.

In a typical electrochemical experiment, the dppemo complex is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept to observe oxidation and reduction events. For instance, studies on related cobalt(III) complexes with the similar 1,2-bis(diphenylphosphino)ethane (dppe) ligand have demonstrated the utility of CV in evaluating electrocatalytic performance for reactions like hydrogen evolution. rsc.org The redox potentials observed are sensitive to the nature of the ligands, with strategic substitutions influencing the electron density at the metal center and, consequently, its catalytic activity. rsc.org

Investigations into molybdenum and tungsten dithiolene complexes have also utilized electrochemistry to probe their redox behavior. rsc.orgresearchgate.net These studies show that such complexes often undergo one-electron oxidation and reduction processes. rsc.org The potentials at which these events occur are indicative of the energy levels of the frontier molecular orbitals (HOMO and LUMO). For example, the oxidation of these complexes is often centered on the dithiolene ligand, while the reduction can be either metal- or ligand-based, a distinction that can be clarified by complementary techniques and computational studies. rsc.org The similarity in oxidation potentials between analogous molybdenum and tungsten compounds suggests the process is primarily ligand-based. rsc.org

The choice of solvent and electrolyte system is crucial and can significantly affect the results. A stable electrochemical window is necessary to observe the desired redox events without interference from the solvent or electrolyte itself. nih.gov For example, a 0.1 M solution of PP13-TFSI in tetrahydrofuran (B95107) (THF) can provide a stable window for studying the redox chemistry of various precursors. nih.gov

Table 1: Electrochemical Data for Selected Metal Complexes with Related Phosphine Ligands
ComplexRedox ProcessPotential (V)MethodReference
[Cp₂Mo(S₂C₂(H)Ph)]Oxidation (OX¹)+0.24 vs. SCECyclic Voltammetry rsc.org
[Cp₂W(S₂C₂(H)Ph)]Oxidation (OX¹)+0.27 vs. SCECyclic Voltammetry rsc.org
[Cp₂Mo(S₂C₂(H)Ph)]Reduction (RED¹)-1.39 vs. SCECyclic Voltammetry rsc.org
[Cp₂W(S₂C₂(H)Ph)]Reduction (RED¹)-1.72 vs. SCECyclic Voltammetry rsc.org
Co-NED (dppe-laden Co(III) dithiolate)HER ElectrocatalysisOverpotential of 1.04 VCyclic Voltammetry rsc.org

Mössbauer Spectroscopy for Metal Oxidation State Probing

Mössbauer spectroscopy is a highly effective technique for determining the oxidation and spin states of specific atomic nuclei, most commonly ⁵⁷Fe, within a chemical environment. mdpi.com When dppemo is coordinated to an iron center, Mössbauer spectroscopy can provide precise information about the electronic structure of the iron atom by measuring hyperfine interactions between the nucleus and its surrounding electrons. rsc.orgnih.gov

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mdpi.com

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is therefore highly indicative of the oxidation state. For instance, high-spin Fe(II) complexes typically exhibit larger isomer shifts than low-spin Fe(II) or Fe(III) complexes.

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field (electric field gradient) created by the surrounding electron distribution and ligands. A non-zero ΔE_Q indicates a distorted coordination geometry or an asymmetric electronic configuration. Low-spin Fe(II) (d⁶) in an octahedral field is symmetric and should have a small ΔE_Q, whereas high-spin Fe(II) and most Fe(III) complexes show significant quadrupole splitting. mdpi.com

In studies of iron complexes with related phosphine ligands, Mössbauer spectroscopy has been instrumental. For example, analysis of iron(II) complexes with diphosphines helped to confirm their structure and spin state. rsc.org Similarly, investigations into dinuclear iron complexes have used Mössbauer data in conjunction with DFT calculations to understand magnetic interactions between metal centers. nih.gov The technique can distinguish between high-spin and low-spin Fe(II) sites and can even probe the magnetic coupling between a paramagnetic iron site and another metal center. mdpi.comnih.gov

Table 2: Representative ⁵⁷Fe Mössbauer Parameters for Iron Complexes
Complex / Iron SiteOxidation/Spin StateIsomer Shift (δ) mm/sQuadrupole Splitting (ΔE_Q) mm/sReference
[Fe(bme-dach)(NO)] (Site 1)Low-spin {Fe-NO}⁷0.231.37 nih.gov
Fe'(CO)Cp in Complex 2-ALow-spin Fe(II)0.33~1.78 nih.gov
Fe(dtt)₃, CHCl₃Low-spin Fe(III)Higher than related complexesSimilar to related complexes rsc.org
Fe(ttd)₂(dtt)Low-spin Fe(III)Lower than Fe(dtt)₃Similar to related complexes rsc.org

Elemental Analysis Techniques

Elemental analysis is a fundamental and indispensable technique in the characterization of this compound and its metal complexes. researchgate.net It provides quantitative determination of the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a purified sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. scispace.com A close agreement between the found and calculated values is a crucial criterion for verifying the empirical formula and assessing the purity of a newly synthesized compound.

The procedure involves the combustion of a precisely weighed amount of the substance under controlled conditions. The combustion products (e.g., CO₂, H₂O) are collected and measured, from which the mass percentages of the elements in the original sample are calculated. For complexes containing other elements like metals or halogens, different analytical methods may be employed to determine their percentages.

This technique is routinely reported in the synthesis of new coordination compounds. researchgate.net For a hypothetical complex like [NiCl₂(dppemo)], elemental analysis would be used to confirm that the isolated product has a 1:1:1 ratio of nickel, chloride, and the dppemo ligand, ruling out the presence of significant amounts of solvent or other impurities.

Table 3: Example Elemental Analysis Data for a Hypothetical dppemo Complex: [PdCl₂(C₂₆H₂₄OP₂)]
ElementCalculated (%)Found (%)Deviation (%)
Carbon (C)52.6052.51-0.09
Hydrogen (H)4.084.15+0.07
Phosphorus (P)10.4410.35-0.09

Note: The data in Table 3 is illustrative for the compound Palladium(II) chloride bis(diphenylphosphino)ethane monooxide and does not represent published experimental results.

Theoretical and Computational Investigations of 1,2 Bis Diphenylphosphino Ethane Monooxide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nih.govnih.gov It is widely used to investigate the electronic structure and reactivity of molecules, including phosphine (B1218219) ligands and their metal complexes. nih.govresearchgate.netmdpi.com

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.govresearchgate.net This process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. github.io Once optimized, a wealth of information about the molecule's electronic structure can be extracted.

In studies of organometallic compounds, DFT is crucial for understanding the coordination environment of the metal center. For instance, theoretical methods have been applied to compare the structures of asymmetric palladacycle complexes containing different bidentate ligands. researchgate.net A study involving a palladium(II) complex with a C,N-chelating benzylamine (B48309) ligand and a P,O-chelating dppmo ligand utilized DFT calculations at the BP86/def2-SVP level of theory to analyze its geometry. researchgate.net The calculations confirmed a distorted square-planar geometry around the palladium center, with the dppmo ligand forming a stable five-membered ring through coordination of one phosphorus atom and the oxygen atom. researchgate.net

Electronic structure calculations provide insights into molecular orbitals, charge distribution, and reactivity descriptors. chemrxiv.orgorganic-chemistry.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. chemrxiv.org For related phosphine oxide-stabilized boron dication complexes, time-dependent DFT (TD-DFT) calculations have shown that the lowest-energy electronic absorptions are typically of a π→π* type, involving transitions from the HOMO to the LUMO. chemrxiv.org

Table 1: Example of DFT Methods Used in Studying Phosphine Ligand Complexes

Computational TaskDFT FunctionalBasis SetApplication/Insights Gained
Geometry Optimization & Structure ComparisonBP86def2-SVPComparison of palladacycle complexes; confirmation of distorted square-planar geometry for a [Pd(benzylamine)(dppmo)] complex. researchgate.net
Electronic Structure & Spectra PredictionPBE1PBEDGDZVP2Calculation of HOMO-LUMO energies and simulation of spectroscopic properties for phosphine oxide-stabilized boron complexes. chemrxiv.org
Reactivity & Ligand Binding StrengthVariousVariousCreation of a Metal-Phosphine Catalyst Database (MPCD) to quantify metal-ligand interactions and predict catalyst performance. nih.govrsc.org

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are an indispensable tool for mapping the pathways of chemical reactions. rsc.orgrsc.org By computing the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a given transformation. ims.ac.jp A transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for a reaction to proceed. github.iomit.edunih.gov Identifying these fleeting structures computationally is crucial for understanding reaction kinetics and selectivity. ims.ac.jpmit.edu

While specific mechanistic studies detailing dppmo's role are not extensively documented, research on analogous phosphine oxide ligands provides significant insight. For example, DFT calculations have been used to explore the role of secondary coordination sphere effects in nitrile hydration catalyzed by ruthenium complexes bearing phosphine oxide and phosphinite ligands. researchgate.net In these systems, the P=O group of the ligand can participate in hydrogen bonding, activating a water molecule to facilitate a nucleophilic attack on the nitrile. researchgate.net DFT studies can model this cooperative effect, revealing how the ligand actively participates in the mechanism beyond simply tuning the metal center's electronics. researchgate.net Such calculations can explain the enhanced catalytic activity observed with these ligands under specific pH conditions and temperatures. researchgate.net This highlights the potential role of the dppmo ligand's P=O group in facilitating similar catalytic transformations through hydrogen bonding interactions.

Computational spectroscopy, particularly using DFT, has become a reliable method for predicting and interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR). nih.govnih.govgithub.ioresearchgate.net For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the nuclear shielding tensors for each atom in a molecule. nih.gov These values are then converted into chemical shifts, which can be directly compared with experimental data to aid in structure elucidation and assignment of complex spectra. nih.govrsc.org

This predictive power is especially valuable for organometallic complexes, where chemical shifts can be influenced by the metal center, ligand coordination, and subtle geometric changes. nih.govresearchgate.net For example, palladium complexes containing the dppmo ligand have been characterized using ³¹P NMR spectroscopy. researchgate.net DFT calculations can be applied to such systems to predict the ³¹P chemical shifts, helping to confirm the P,O-coordination mode and assign signals correctly. The accuracy of these predictions depends on the chosen functional and basis set, with specific functionals like WP04 having been optimized for predicting ¹H shifts. github.io This computational validation is a powerful complement to experimental characterization.

Table 2: General Workflow for DFT-Based NMR Chemical Shift Prediction

StepProcedurePurpose
1Conformational SearchIdentify all low-energy conformers of the molecule.
2Geometry OptimizationOptimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). github.io
3NMR Calculation (Single-Point)For each optimized conformer, calculate the isotropic shielding tensors using the GIAO method with a higher-level functional/basis set (e.g., WP04/6-311++G(2d,p)) and a solvent model (e.g., PCM). github.io
4Boltzmann WeightingCalculate the Boltzmann-weighted average of the shielding tensors based on the relative energies of the conformers.
5Linear Correction & ScalingConvert the averaged shielding values to chemical shifts and apply an empirical linear correction to improve agreement with experimental data. github.io

Molecular Dynamics Simulations in Ligand-Metal Interactions

While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time. arxiv.orgmdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the intricate dance of ligand-metal interactions. nih.govscilit.com

For organometallic systems, MD simulations are particularly useful for studying the stability of coordination complexes, ligand exchange mechanisms, and the flexibility of the ligand framework. arxiv.orgmdpi.com Although specific MD studies on dppmo are not prominent, the methodology has been successfully applied to a variety of metal-ligand systems. For example, simulations have been used to investigate the molecular dynamics of polymers cross-linked by metal-ligand coordination, revealing how the metal centers affect the mobility of the polymer chains. mdpi.com Other studies have used MD to explore the formation and dissociation of metal-cyanide complexes in solution. scilit.com

In the context of a dppmo-metal complex, an MD simulation could be used to:

Assess the stability of the P,O-chelate ring in a solvent environment.

Study the flexibility of the diphenylphosphino groups and the ethyl bridge.

Investigate the interaction of the complex with solvent molecules or potential substrates.

Explore the initial steps of ligand association or dissociation from the metal center.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For metal complexes, developing accurate force fields can be challenging but is essential for obtaining meaningful results. arxiv.org

Advanced Computational Techniques for Ligand Design

The rational design of new ligands with tailored properties is a major goal in catalysis and materials science. nih.govresearchgate.net Advanced computational techniques are increasingly used to accelerate this discovery process, moving beyond the trial-and-error approach. researchgate.netresearchgate.netrsc.org These methods can screen virtual libraries of ligands or even build new ligand structures from fragments. researchgate.net

One of the most powerful advanced techniques is the automated search for reaction pathways. elsevierpure.comnih.gov Methods like the Artificial Force Induced Reaction (AFIR) method systematically explore a potential energy surface to find reaction routes without needing prior assumptions about the mechanism or products. elsevierpure.comnih.gov The AFIR method works by applying a virtual "force" to push two molecular fragments together, thereby overcoming activation barriers and revealing possible reaction channels. nih.gov

A compelling application of this approach was demonstrated in the synthesis of analogues of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the parent compound of dppmo. nih.gov Researchers used the AFIR method to guide the discovery of a synthetic route for both symmetric and unsymmetric dppe analogues via the radical difunctionalization of ethylene (B1197577). nih.gov The computational analysis predicted viable reaction pathways, which were subsequently validated experimentally. This work showcases how automated reaction path searches can be a predictive tool for discovering novel synthetic methods for important ligand backbones, directly impacting the availability of ligands like dppmo and its derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or property-based features of chemical compounds with their biological activity or other effects. drugdesign.orgnih.gov In the context of organometallic chemistry, QSAR models are instrumental in designing ligands, like 1,2-bis(diphenylphosphino)ethane monooxide (dppmo), to optimize the performance of metal catalysts in various chemical reactions. nih.govnumberanalytics.comgessnergroup.com These models aim to predict the activity of new compounds, thereby reducing the time and expense associated with synthesizing and testing a large number of molecules. nih.gov

For a ligand such as dppmo, a QSAR model would typically relate its structural descriptors to a measurable outcome, for instance, the yield or enantioselectivity of a catalyzed reaction. The development of such a model involves identifying and quantifying relevant molecular descriptors. These descriptors are broadly categorized into electronic, steric, and topological parameters. researchgate.netrsc.org

Key Descriptors for dppmo in QSAR:

Electronic Descriptors: These quantify the electronic influence of the ligand on the metal center. For dppmo, with its distinct phosphine (-PPh₂) and phosphine oxide (-P(O)Ph₂) moieties, key electronic descriptors would include:

Natural Bond Orbital (NBO) Charges: The calculated charges on the phosphorus and oxygen atoms can indicate the ligand's donor strength.

HOMO-LUMO Energy Gap: This provides insight into the ligand's reactivity and its ability to participate in metal-ligand charge transfer.

Steric Descriptors: These describe the spatial arrangement and bulk of the ligand, which are crucial for controlling substrate access to the catalytic center. chemrxiv.org Relevant steric descriptors for dppmo include:

Tolman's Cone Angle (or its computed equivalent): While originally developed for monodentate phosphines, this concept can be adapted to quantify the steric bulk around the phosphorus atom.

Buried Volume (%VBur): This descriptor provides a more nuanced measure of the ligand's steric presence by calculating the volume occupied by the ligand within a sphere around the metal center. mdpi.com

Bite Angle: In chelating complexes, the P-Metal-O angle would be a critical descriptor influencing the stability and geometry of the complex.

Topological Descriptors: These are numerical values derived from the molecular graph, describing aspects like size, shape, and branching. rsc.org For dppmo, descriptors like molecular connectivity indices and shape indices could be used. researchgate.net

A hypothetical QSAR study for a series of dppmo derivatives in a palladium-catalyzed cross-coupling reaction might aim to establish a linear relationship of the form:

log(Yield) = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where the descriptors could be a combination of the electronic and steric parameters mentioned above. The coefficients (c₀, c₁, c₂) are determined through regression analysis of a "training set" of ligands with known activities. researchgate.net Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized dppmo analogues.

Hypothetical QSAR Data for dppmo Derivatives in Catalysis

Derivative (Modification on Phenyl Ring)Tolman Cone Angle (°)NBO Charge on PPredicted % Yield
Unsubstituted1450.5575
4-MeO1450.5382
4-CF₃1450.5865
3,5-(t-Bu)₂1620.5688

This table is for illustrative purposes and does not represent actual experimental data.

Analysis of Relativistic Effects in Heavy Metal Complexes

When this compound (dppmo) coordinates to heavy metal ions, such as those from the third transition series (e.g., platinum, gold) or heavier main group elements, the chemical and physical properties of the resulting complexes can be significantly influenced by relativistic effects. mdpi.comacs.org These effects arise because the core electrons of heavy atoms move at speeds that are a considerable fraction of the speed of light, leading to a relativistic increase in their mass and subsequent changes in the electronic structure. acs.org

The primary relativistic effects include:

Scalar Relativistic Effects: These are spin-free effects that lead to the contraction and energetic stabilization of s and p orbitals and the expansion and destabilization of d and f orbitals. mdpi.com

Spin-Orbit Coupling: This effect arises from the interaction between the spin and orbital angular momenta of an electron, causing the splitting of energy levels (e.g., p, d, and f orbitals). researchgate.net

For heavy metal complexes of dppmo, these effects manifest in several key areas:

Bond Lengths and Geometries: The relativistic contraction of s and p orbitals on the heavy metal can lead to shorter metal-ligand bond lengths than would be expected from periodic trends alone. The coordination geometry around the metal can also be affected.

Spectroscopic Properties (NMR): Relativistic effects have a profound impact on NMR parameters. The chemical shifts of both the heavy metal nucleus and the coordinating atoms of the ligand (in this case, phosphorus and oxygen) are affected. This is known as the "Heavy Atom on Light Atom" (HALA) effect. researchgate.netnih.govmdpi.com Spin-orbit coupling is a major contributor to this effect, often leading to large changes in the shielding constants. mdpi.comresearchgate.net For a platinum-dppmo complex, the ³¹P NMR chemical shift would be significantly different from that of a lighter congener like a nickel-dppmo complex, a difference that cannot be explained by non-relativistic theory. nih.govmdpi.com

Theoretical Analysis of Relativistic Effects on Heavy Metal-dppmo Complexes

PropertyExpected Relativistic InfluenceRationale
M-P Bond Length (M = Pt, Au)Shorter than expectedContraction of metal s and p orbitals enhances covalent character.
M-O Bond Length (M = Pt, Au)May be slightly longerExpansion and destabilization of metal d-orbitals can weaken the bond to the "hard" oxygen donor.
³¹P NMR Chemical ShiftSignificant downfield or upfield shiftThe HALA effect, dominated by spin-orbit coupling contributions from the heavy metal. researchgate.netnih.gov
¹³C NMR Chemical Shifts (Phenyl Rings)Minor shiftsThe relativistic effect diminishes with distance from the heavy metal center. mdpi.com
Complex StabilityPotentially enhancedRelativistic effects can increase the strength of metal-ligand bonds.

This table presents theoretically expected trends based on general principles of relativistic effects in heavy metal complexes.

Computational studies are essential for quantifying these effects. mdpi.comrsc.org Methods like four-component Dirac-Kohn-Sham (DKS) calculations provide a highly accurate framework for predicting the properties of these complexes, explicitly including both scalar relativistic and spin-orbit coupling effects. nih.govrsc.org Such calculations can accurately reproduce experimental NMR data and provide detailed insights into the electronic structure and bonding, which are otherwise inaccessible. mdpi.comrsc.org

Applications of 1,2 Bis Diphenylphosphino Ethane Monooxide in Materials Science and Supramolecular Chemistry

Design and Synthesis of Coordination Polymers

The hemilabile nature of dppemo, possessing both P and O donor atoms, allows for the formation of diverse coordination architectures. This dual functionality enables it to act as a bridge between metal centers, leading to the construction of extended polymeric structures.

One-Dimensional Chain Architectures

The synthesis of one-dimensional (1D) coordination polymers is a prominent application of dppemo. The ligand's ability to bridge metal ions through its phosphine (B1218219) and phosphine oxide groups facilitates the formation of linear or zigzag chains.

Research has demonstrated the formation of P,O-coordinated polymeric chains with mercury(II) halides. The reaction of dppemo with mercury(II) halides (chloride, bromide, and iodide) in a 1:1 molar ratio yields polymers with the general formula [HgX₂(dppemo)]n. bit.edu.cn In these structures, the dppemo ligand acts as a bridging unit, connecting the tetrahedral mercury centers.

Similarly, a polymeric cobalt(II) bromide complex, [Co(μ-dppeO)Br₂]n, has been synthesized, featuring dppemo as a bridging ligand. researchgate.net In this one-dimensional chain, the cobalt(II) centers are linked by the dppemo ligand. Another notable example is a dianionic P,O-bridged tetrahedral dinuclear cobalt(II) iodide complex, [CoI₃(p₂O)CoI₃]²⁻, where p₂O represents the dppemo ligand. researchgate.net This complex showcases the formation of a discrete dimeric unit that can be a building block for larger polymeric structures.

Table 1: Examples of 1D Coordination Polymers with 1,2-Bis(diphenylphosphino)ethane (B154495) Monooxide (dppemo)

Compound FormulaMetal CenterAnionStructural Description
[HgCl₂(dppemo)]nHg(II)Cl⁻P,O-coordinated 1D polymer
[HgBr₂(dppemo)]nHg(II)Br⁻P,O-coordinated 1D polymer
[HgI₂(dppemo)]nHg(II)I⁻P,O-coordinated 1D polymer
[Co(μ-dppeO)Br₂]nCo(II)Br⁻Bridging dppemo 1D polymer
[CoI₃(p₂O)CoI₃]²⁻Co(II)I⁻P,O-bridged dinuclear complex

Multidimensional Network Formations

The extension of dppemo-based coordination polymers into two-dimensional (2D) or three-dimensional (3D) networks is an area of growing interest. While examples of multidimensional polymers formed directly and solely with dppemo as the bridging ligand are not extensively documented in the reviewed literature, the principles of crystal engineering suggest their potential. The formation of such networks would likely depend on the coordination preferences of the metal ion and the presence of suitable secondary ligands or counter-ions that can facilitate inter-chain linkages. For instance, related studies on the dioxide analogue, 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂), have shown that 1D chains can be linked into 2D and 3D networks through the use of additional bridging ligands. researchgate.net This suggests that a similar strategy could be employed with dppemo to create higher-dimensional structures.

Integration into Functional Materials

The incorporation of dppemo into coordination complexes can imbue the resulting materials with specific functionalities, opening avenues for their use in various technological applications.

Electrocatalytic Applications

The development of efficient electrocatalysts is crucial for various energy conversion and storage technologies. While the related ligand 1,2-bis(diphenylphosphino)ethane (dppe) has been extensively used in the synthesis of electrocatalytically active metal complexes, specific research into the electrocatalytic applications of 1,2-bis(diphenylphosphino)ethane monooxide complexes is limited in the currently available scientific literature. The presence of the phosphine oxide group in dppemo could potentially modulate the electronic properties of the metal center in a coordination complex, thereby influencing its catalytic activity. However, detailed studies and reported findings on the electrocatalytic performance of dppemo-based materials are not widely available.

Development of Luminescent Complexes

Coordination complexes exhibiting luminescence are of significant interest for applications in sensing, bioimaging, and lighting technologies. The photophysical properties of metal complexes are highly dependent on the nature of the ligands. While numerous luminescent complexes of the parent dppe ligand have been reported, detailed investigations into the luminescent properties of coordination polymers and complexes specifically containing this compound are not extensively covered in the reviewed literature. The synthesis of mercury(II) halide polymers with dppemo has been reported, but their luminescent characteristics were not detailed. bit.edu.cn The introduction of the phosphine oxide group could influence the ligand field strength and the energy of the excited states, potentially leading to interesting photophysical behaviors. However, further research is required to fully explore and characterize the luminescent capabilities of dppemo-based coordination compounds.

Supramolecular Assembly Principles

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to direct the assembly of molecules into well-defined, higher-order structures. The phenyl groups on the dppemo ligand provide opportunities for π-π stacking interactions, while the oxygen atom of the phosphine oxide group can act as a hydrogen bond acceptor.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. Non-covalent interactions, while weaker than covalent bonds, are the driving forces that govern how molecules recognize each other and pack into a crystal lattice. mdpi.comnih.gov Key interactions include hydrogen bonding, π-π stacking, and C-H···π interactions. nih.govrsc.org

The molecular structure of this compound, with its four phenyl rings, provides ample opportunity for these types of non-covalent interactions. The aromatic rings are electron-rich and can engage in significant π-π stacking, where the planes of the rings on adjacent molecules align. Furthermore, the hydrogen atoms on the phenyl rings can interact with the π-electron clouds of neighboring rings (C-H···π interactions), and the oxygen atom of the phosphine oxide group can act as a hydrogen bond acceptor. These collective interactions are fundamental in dictating the three-dimensional arrangement of molecules in the solid state, influencing properties like crystal density, stability, and morphology.

Self-Assembly of Metal-Ligand Architectures

Self-assembly is a process where components spontaneously organize into stable, well-defined structures. mdpi.comnih.gov In supramolecular chemistry, the coordination-driven self-assembly of ligands and metal ions is a powerful method for constructing complex, discrete architectures. nih.govnih.gov The specific geometry of the ligands and the coordination preference of the metal ion determine the final structure of the assembled molecule. nih.gov

The asymmetric nature of this compound makes it a valuable building block for such assemblies. Its two different donor sites (P and P=O) can exhibit preferential binding to different metal centers or different coordination sites on the same metal, allowing for precise control over the assembly process.

A notable example is the formation of a dinuclear cobalt(II) complex. Research has shown that the reaction of cobalt(II) iodide with 1,2-bis(diphenylphosphino)ethane (dppe) can lead to the in-situ partial oxidation of the dppe ligand to its monooxide form (dppmo). researchgate.net This dppmo ligand then participates in the self-assembly of a distinct supramolecular structure. Specifically, it acts as a bridging ligand to form a dianionic, dinuclear complex, [CoI₃(dppmo)CoI₃]²⁻ . researchgate.net In this architecture, the dppmo molecule spans between two tetrahedral cobalt centers, demonstrating its ability to direct the formation of a specific, complex metal-ligand assembly. researchgate.net This process highlights how the ligand's structure is fundamental to creating larger, well-defined supramolecular entities.

Interactive Table: Properties of a Self-Assembled dppmo Complex This table summarizes the characteristics of the dinuclear cobalt complex formed with dppmo as a bridging ligand.

FeatureDescriptionReference
Complex Name dianionic p(2)O-bridged tetrahedral dinuclear complex researchgate.net
Chemical Formula [CoI₃(p₂O)CoI₃]²⁻ researchgate.net
Ligand This compound (p₂O or dppmo) researchgate.net
Metal Center Cobalt(II) researchgate.net
Role of Ligand Bridging researchgate.net
Molecular Structure Dinuclear (contains two metal centers) researchgate.net
Coordination Geometry Tetrahedral (at each Co center) researchgate.net

Future Directions and Emerging Research Avenues for 1,2 Bis Diphenylphosphino Ethane Monooxide

Development of Novel Synthetic Pathways

The future development of 1,2-bis(diphenylphosphino)ethane (B154495) monooxide (dppemo) hinges on the creation of more efficient, selective, and sustainable synthetic methodologies. While established methods provide a foundation, emerging research points toward several promising directions.

The conventional route to dppemo involves the selective mono-oxidation of its parent compound, 1,2-bis(diphenylphosphino)ethane (dppe). This is typically achieved through a two-step process of benzylation to form a phosphonium (B103445) salt, followed by alkaline hydrolysis. wikipedia.org This method, while effective, highlights the need for more direct and atom-economical approaches. Future research will likely focus on developing catalytic oxidation systems that can selectively convert one of the two phosphorus atoms in dppe with high fidelity, minimizing the formation of the corresponding dioxide and unreacted starting material.

A significant frontier is the development of fully asymmetric syntheses to produce chiral, enantioenriched versions of dppemo. Drawing inspiration from methodologies used to create other chiral ligands, researchers could explore pathways involving chiral catalysts or starting materials. nih.govnih.govmdpi.com For example, adapting asymmetric hydrophosphination reactions could yield optically active dppemo analogues. chemrxiv.org The availability of such chiral ligands would be a breakthrough for asymmetric catalysis.

Furthermore, recent theory-driven approaches, such as the use of the artificial force induced reaction (AFIR) method, have been successfully applied to design syntheses for unsymmetric dppe derivatives from ethylene (B1197577) and two different phosphine (B1218219) precursors. chemrxiv.orgspringernature.com This strategy could be adapted for dppemo, potentially allowing for the construction of novel, unsymmetrical derivatives in a controlled manner. Exploring alternative reaction conditions, such as those used in the deoxygenation of sulfoxides with the dppe/NBS system, could also unexpectedly lead to new synthetic protocols for dppemo or its derivatives under mild conditions. researchgate.net

Current Method Description Future Direction Potential Advantage
Selective Oxidation via BenzylationTwo-step process involving benzylation of dppe followed by hydrolysis. wikipedia.orgDirect Catalytic Mono-oxidationIncreased efficiency, atom economy, reduced waste.
Standard Racemic SynthesisProduces a mixture of enantiomers.Asymmetric SynthesisAccess to chiral ligands for enantioselective catalysis. nih.govnih.gov
Stepwise AssemblyTraditional multi-step methods for unsymmetrical phosphines.Theory-Driven Radical-Based SynthesisRapid access to diverse, unsymmetrical dppemo analogues. chemrxiv.orgspringernature.com

Expansion of Catalytic Scope and Efficiency

The most compelling feature of dppemo is its identity as a hemilabile P,O-ligand, which combines a soft phosphorus donor with a hard oxygen donor. kaist.ac.krwhiterose.ac.uk This duality is the key to its future in catalysis. The softer phosphine group typically forms a strong, stable bond with a transition metal, anchoring the ligand to the catalytic center. In contrast, the harder phosphine oxide oxygen forms a weaker, more labile bond. kaist.ac.kr This allows the oxygen to dissociate, opening a coordination site on the metal for substrate binding and subsequent reaction, a critical step in many catalytic cycles. kaist.ac.krscispace.com

Future research should systematically explore the application of dppemo in catalytic reactions where hemilabile ligands have proven advantageous. Palladium catalysis is a particularly promising area. Studies on other P,O-ligands have shown remarkable enhancements in reactivity and selectivity in hydrosilylation reactions and the codimerization of ethylene and styrene. kaist.ac.krscispace.comresearchgate.net Applying dppemo-palladium complexes to these and other cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could lead to catalysts with superior performance, stability, or selectivity compared to those based on symmetrical diphosphines like dppe.

Gold-catalyzed reactions also represent a fertile ground for investigation. Chiral P,N-hemilabile ligands have been instrumental in achieving the first examples of enantioselective gold redox catalysis for processes like alkene aminoarylation. nih.gov The analogous P,O-system of dppemo, especially in a chiral form, could unlock new transformations or provide alternative pathways in this burgeoning field. The exploration of dppemo complexes with other catalytically relevant metals, such as cobalt, nickel, and rhodium, for reactions like hydroformylation, hydrovinylation, and addition reactions is also a logical and promising next step.

Catalytic Area Role of Hemilability Potential Future Application for dppemo Reference Reaction Systems
Palladium-Catalyzed Cross-CouplingStabilizes intermediates and provides open coordination sites. kaist.ac.krEnhanced reactivity/selectivity in hydrosilylation, Suzuki, and Heck reactions.Hydrosilylation of unactivated alkenes. researchgate.net
Gold Redox CatalysisFacilitates oxidation of Au(I) to Au(III) and subsequent reductive elimination. nih.govEnantioselective C-C and C-X bond formation (e.g., aminoarylation).Intermolecular alkene aminoarylation. nih.gov
Cobalt/Nickel-Catalyzed ReactionsTunes electronic and steric properties of the metal center.Hydrovinylation, enyne coupling, and cross-coupling of alkyl halides. Hydrovinylation of styrene.

Exploration of New Metal-Ligand Combinations

The coordination chemistry of dppemo is still in its infancy, with only a few metal complexes having been structurally characterized. Known examples include cobalt(II) and mercury(II) complexes, which have revealed dppemo's ability to act as either a bridging or chelating ligand, sometimes leading to the formation of coordination polymers. researchgate.netunine.ch In a cobalt iodide complex, dppemo was found to form a dianionic, P,O-bridged dinuclear structure. researchgate.net With mercury(II) halides, the stoichiometry dictates the outcome: a 1:1 ratio yields P,O-coordinated polymers, while a 1:2 ratio results in monomeric complexes with P,P-coordination. unine.ch

This structural versatility provides a strong impetus for future research into a wider array of metal-ligand combinations. The systematic exploration of dppemo's coordination behavior with catalytically significant late transition metals—such as palladium(II), platinum(II), rhodium(I), and gold(I)—is a primary objective. Investigating how factors like metal identity, oxidation state, and the presence of ancillary ligands influence the coordination mode (chelating vs. bridging) and the hemilabile dissociation of the P=O group is crucial.

Furthermore, the synthesis of complexes with early transition metals or lanthanides could unveil unique structural motifs and photophysical properties. nih.gov For instance, tungsten complexes with the parent dppe ligand have been studied for their ability to stabilize electron-rich metal centers, a property that could be modulated by dppemo. nih.gov The ultimate goal is to build a comprehensive library of dppemo-metal complexes, establishing clear structure-property relationships that will guide the design of next-generation catalysts and functional materials.

Advanced Computational Methodologies in Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For dppemo, these methodologies offer a powerful lens through which to predict and understand its behavior at a molecular level, guiding experimental efforts and accelerating discovery.

Future research will heavily leverage DFT to model new dppemo-metal complexes before their synthesis. These calculations can provide accurate predictions of ground-state geometries, bond energies, and electronic structures. This information is vital for understanding the stability of different coordination modes and for predicting the degree of hemilability of the P=O bond in various chemical environments. kaist.ac.krresearchgate.net For example, computational analysis was key in demonstrating how a novel P,O-ligand stabilized the rate-determining transition state in a palladium-catalyzed hydrosilylation, a study that serves as a blueprint for future work with dppemo. kaist.ac.kr

Beyond static properties, computational methods are essential for elucidating reaction mechanisms. Time-dependent DFT (TD-DFT) can be used to simulate spectroscopic data (e.g., UV-Vis, NMR) and to predict the photophysical properties of dppemo-based luminescent materials, identifying the nature of the electronic transitions involved (e.g., metal-to-ligand charge transfer). researchgate.netrsc.org Advanced techniques for automated reaction path searching, such as the AFIR method, can uncover novel, low-energy synthetic pathways to dppemo and its derivatives that might not be intuitively obvious. springernature.com By integrating these computational tools, researchers can move from a trial-and-error approach to a more rational, theory-driven design of dppemo-based systems.

Computational Method Application to dppemo Research Anticipated Outcome
Density Functional Theory (DFT)Prediction of ground-state geometries, bond energies, and electronic structures of dppemo-metal complexes. kaist.ac.krRationalization of coordination preferences (bridging vs. chelating) and stability.
Transition State AnalysisElucidation of catalytic reaction mechanisms involving dppemo complexes. kaist.ac.krUnderstanding the role of hemilability in lowering activation barriers and controlling selectivity.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption and emission spectra for dppemo-based materials. researchgate.netresearchgate.netPrediction of luminescent properties and guidance for designing new photofunctional materials.
Automated Reaction Path SearchDiscovery of novel, low-energy synthetic routes to dppemo and its derivatives. springernature.comMore efficient and innovative synthetic protocols.

Integration into Advanced Functional Materials and Nanostructures

The unique structural and electronic features of dppemo make it an attractive building block for the construction of advanced functional materials and nanostructures. Its unsymmetrical nature and variable coordination modes offer pathways to materials with novel topologies and properties that are inaccessible with symmetrical ligands like dppe or its dioxide (dppeO2).

A major avenue of future research is the use of dppemo in the self-assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com The ability of dppemo to act as a bridging ligand has already been demonstrated in Co(II) and Hg(II) polymers. researchgate.netunine.ch By carefully selecting metal nodes and reaction conditions, it should be possible to create new 1D, 2D, or 3D networks. researchgate.netmdpi.com These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or stimuli-responsive behavior driven by the hemilabile P=O bond.

The development of luminescent materials is another exciting frontier. Phosphine oxides are known to be excellent components for creating emissive materials, including those that are thermally activated or exhibit aggregation-induced emission. researchgate.netcityu.edu.hk Coinage metal complexes (Cu, Ag, Au) incorporating phosphine ligands often display fascinating photophysical properties. rsc.orguef.fimdpi.com Future work should focus on synthesizing dppemo complexes with these d¹⁰ metals to explore their potential as phosphorescent emitters for applications in organic light-emitting diodes (OLEDs) or as chemical sensors. uef.fi Finally, anchoring dppemo onto the surface of nanoparticles (e.g., gold, quantum dots) could create hybrid materials where the nanoparticle core provides one function (e.g., plasmonic resonance) and the dppemo-metal shell provides another (e.g., catalytic activity or luminescence), leading to multifunctional nanostructures. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1,2-Bis(diphenylphosphino)ethane, and how is purity verified?

  • Synthesis : A common method involves reacting diphenylphosphine with ethylene dibromide in liquid ammonia, yielding dppe as a white crystalline solid .
  • Verification :

  • Melting Point : Confirmed via comparison to literature values (e.g., 139–142°C observed vs. 137–142°C expected) .
  • NMR Spectroscopy : Peaks at δ 1.3 ppm (CH₂ groups), 2.3 ppm (P–CH₂), and 7.1–8.0 ppm (aromatic protons) validate the structure .
  • Purity : HPLC analysis (≥98% purity) and moisture content (<0.5%) are critical for catalytic applications .

Q. How is the crystal structure of dppe determined, and what insights does it provide?

  • Method : Single-crystal X-ray diffraction at 173 K reveals a centrosymmetric structure with P–C bond lengths of ~1.84 Å and a C–C backbone distance of 1.54 Å .
  • Insights : The planar geometry of the P–C–C–P backbone supports its role as a bidentate ligand in coordination chemistry, enabling chelation to transition metals .

Advanced Research Questions

Q. How does dppe enhance catalytic activity in hydrogenase biomimetic systems?

  • Role : dppe stabilizes low-valent metal centers (e.g., Fe or Mo) in hydrogen-evolving catalysts by providing electron-rich, rigid coordination environments .
  • Experimental Design :

  • Use dppe in model complexes (e.g., [FeFe]-hydrogenase mimics) to study H₂ activation.
  • Compare turnover frequencies (TOFs) with other ligands (e.g., dppf or dppm) to assess electronic and steric effects .

Q. How can researchers resolve contradictions in low synthetic yields of dppe?

  • Issue : A reported yield of 0.4% highlights inefficiencies in traditional synthetic routes .
  • Solutions :

  • Optimize solvent systems (e.g., replace liquid ammonia with THF or DMF).
  • Introduce catalysts (e.g., Na/K alloy) to accelerate P–C bond formation .
  • Monitor intermediates via <sup>31</sup>P NMR to identify side reactions (e.g., phosphine oxidation) .

Q. What analytical strategies differentiate dppe from its oxidized derivatives (e.g., monooxide/dioxide)?

  • Oxidation Detection :

  • IR Spectroscopy : P=O stretches (~1200 cm⁻¹) confirm oxidation .
  • Mass Spectrometry : Molecular ion peaks at m/z 398.42 (dppe) vs. 414.42 (monooxide) or 430.42 (dioxide) .
    • Coordination Behavior : Oxidized derivatives show reduced ligand strength in metal complexes, quantified via stability constants (log β) .

Methodological Tables

Parameter dppe dppe Dioxide
Molecular Weight (g/mol)398.42 430.43
Melting Point (°C)138–142 ~250 (decomposes)
P–P Bond Length (Å)2.25 N/A (oxidized)
Common ApplicationsLigand in catalysis Oxidized ligand studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.